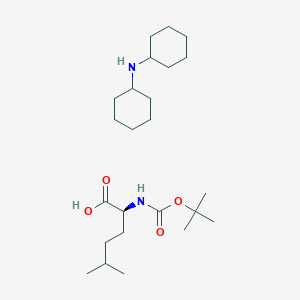

Boc-HoLeu-OH.DCHA

説明

特性

分子式 |

C24H46N2O4 |

|---|---|

分子量 |

426.6 g/mol |

IUPAC名 |

N-cyclohexylcyclohexanamine;(2S)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

InChI |

InChI=1S/C12H23NO4.C12H23N/c1-8(2)6-7-9(10(14)15)13-11(16)17-12(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m0./s1 |

InChIキー |

IHGQJYLPEYSWJY-FVGYRXGTSA-N |

異性体SMILES |

CC(C)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

正規SMILES |

CC(C)CCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

製品の起源 |

United States |

Boc-HoLeu-OH.DCHA chemical properties

This in-depth technical guide details the chemical properties, handling protocols, and synthetic utility of Boc-HoLeu-OH.DCHA (Boc-L-Homoleucine dicyclohexylammonium salt). It is designed for researchers requiring precise control over peptide synthesis and medicinal chemistry applications involving non-canonical amino acids.

(Boc-L-Homoleucine Dicyclohexylammonium Salt)[1]

Executive Summary & Chemical Identity

Boc-HoLeu-OH.DCHA is the dicyclohexylammonium salt of N-alpha-(tert-Butoxycarbonyl)-L-homoleucine. It serves as a stable, crystalline precursor to the free acid form of Homoleucine, a non-canonical amino acid used to modulate the lipophilicity and steric profile of peptide-based drugs.

The Homoleucine (HoLeu) side chain extends the Leucine side chain by one methylene unit (

Physicochemical Profile

| Property | Specification |

| Chemical Name | Boc-L-Homoleucine dicyclohexylammonium salt |

| Formula (Salt) | |

| Formula (Free Acid) | |

| Formula (DCHA) | |

| Total Molecular Weight | 426.64 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc; Insoluble in Water |

| Melting Point | Typically 130–160 °C (Vendor dependent; DCHA salts are high-melting) |

| CAS Number | Note: Specific CAS often varies by vendor for DCHA salts.[1][2][3][4][5][6][7][8][9][10][11] Refer to free acid CAS (e.g., 110544-97-3 for Boc-L-HoLeu-OH) for core identity. |

The Role of DCHA: Stability vs. Reactivity

Why DCHA? (Expertise & Causality)

Most N-protected non-canonical amino acids, including Boc-HoLeu-OH, exist as viscous oils or amorphous foams in their free acid state. These forms are:

-

Hygroscopic: They absorb water, complicating stoichiometry.

-

Unstable: Prone to slow decomposition or decarboxylation over time.

-

Difficult to Purify: Oils cannot be recrystallized.

The Solution: Converting the free acid to the Dicyclohexylamine (DCHA) salt forces the molecule into a stable, crystalline lattice. This ensures high purity (>99%) and long-term shelf stability.

The Critical Constraint

DCHA is a bulky, secondary amine base. If left in the reaction mixture during peptide coupling:

-

It will compete with the amino component.

-

It can neutralize the activators (e.g., DIC, HATU).

-

It may cause racemization of the activated amino acid.

Therefore, the DCHA group MUST be removed ("Free-Basing") prior to use in coupling reactions.

Core Protocol: DCHA Removal (Free-Basing)

This protocol describes the conversion of the stable salt back to the reactive free acid. This is a self-validating system: the disappearance of the solid salt and the separation of phases confirms the transition.

Reagents Required[6]

-

Solvent: Ethyl Acetate (EtOAc) - High solubility for Boc-HoLeu-OH.

-

Acid Wash: 0.5 M or 1.0 M Potassium Bisulfate (

) or 10% Citric Acid. Avoid strong mineral acids (HCl) to prevent Boc cleavage. -

Drying Agent: Anhydrous Sodium Sulfate (

).[12]

Step-by-Step Methodology

-

Suspension: Suspend the calculated amount of Boc-HoLeu-OH.DCHA in EtOAc (approx. 10 mL per gram of salt). The salt may not dissolve completely initially.[12][13]

-

Acidification: Transfer to a separatory funnel. Add an equal volume of 0.5 M

. -

Extraction (The "Free-Basing" Event): Shake vigorously for 2–3 minutes.

-

Mechanism: The proton (

) transfers from the bisulfate to the DCHA amine, forming DCHA -

Visual Check: Two clear layers should form.[12] No solids should remain at the interface.

-

-

Separation: Drain the aqueous layer (contains DCHA salt).

-

Wash: Wash the organic layer 2x with 0.5 M

and 1x with Brine (saturated NaCl) to remove residual acid and water. -

Drying: Collect the organic layer, dry over

, filter, and concentrate in vacuo. -

Result: A clear, colorless oil or foam (Boc-HoLeu-OH Free Acid) ready for immediate coupling.

Visualization: DCHA Removal Workflow

Caption: Workflow for converting the stable DCHA salt into the reactive free acid form prior to peptide coupling.

Structural Biology & Medicinal Chemistry Applications

Boc-HoLeu-OH is utilized primarily to modify the physicochemical properties of a peptide sequence without altering the fundamental charge or polarity.

Steric Zipper & Hydrophobic Packing

The Homoleucine side chain (

-

Impact: This extension pushes the branched isopropyl group further away from the peptide backbone.

-

Utility: It is used to probe the depth of hydrophobic pockets in receptors (e.g., GPCRs) or enzymes (e.g., Proteases). If a Leucine residue is critical for binding but the pocket is deep, substituting HoLeu can increase binding affinity by filling the void volume (Van der Waals contacts).

Protease Resistance

Non-canonical amino acids like HoLeu are often poor substrates for endogenous proteases (e.g., Trypsin, Chymotrypsin) which have evolved to recognize specific canonical side chain lengths.

-

Strategy: Incorporating HoLeu at the P1 or P1' cleavage site can significantly extend the plasma half-life of a peptide therapeutic.

Visualization: Side Chain Comparison

Caption: Structural comparison showing the extra methylene 'extension' (Red) in Homoleucine vs. Leucine.

Synthetic Utility in Peptide Synthesis

Coupling Conditions

Once the free acid is isolated (Section 3), Boc-HoLeu-OH behaves similarly to Boc-Leu-OH but with slightly higher steric hindrance.

-

Activation: Standard carbodiimide (DIC/Oxyma) or Uronium (HATU/HOAt) methods work well.

-

Reaction Time: Due to the extra flexibility and length of the side chain, coupling rates are generally good, but a double-coupling cycle is recommended for difficult sequences.

-

Monitoring: The Kaiser test (ninhydrin) is effective for monitoring completion on solid phase.

Deprotection

-

Boc Removal: The N-terminal Boc group is removed using TFA (Trifluoroacetic acid) (neat or 50% in DCM).

-

Scavengers: Standard scavengers (TIPS, water) should be used if sensitive residues (Trp, Met) are present, though HoLeu itself is not sensitive to alkylation during cleavage.

References

-

ChemicalBook. (2025). Boc-L-Homoleucine Dicyclohexylammonium Salt Properties and Supplier Data. Retrieved from

-

Chem-Impex International. (2025). Technical Data Sheet: Boc-L-Homoleucine & Derivatives. Retrieved from

-

Sigma-Aldrich (Merck). (2025). Boc-Amino Acids and DCHA Salts: Handling and Stability. Retrieved from

-

Bachem. (2021). Technical Bulletin: Conversion of DCHA Salts to Free Acids. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc-orn(boc)-OH | C15H28N2O6 | CID 7015803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boc-His(Boc)-OH DCHA | CAS#:31687-58-8 | Chemsrc [chemsrc.com]

- 4. Product Name Index | Ambeed [ambeed.com]

- 5. molcore.com [molcore.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. BOC-4,5-DEHYDRO-LEU-OH DCHA | 87720-54-5 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. Page loading... [wap.guidechem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bachem.com [bachem.com]

- 13. peptide.com [peptide.com]

Boc-HoLeu-OH.DCHA structure and synthesis

The following is an in-depth technical guide on Boc-HoLeu-OH.DCHA , structured for researchers and drug development professionals.

Structure, Synthesis, and Application in Peptide Chemistry

Executive Summary & Chemical Identity

Boc-HoLeu-OH.DCHA is the dicyclohexylamine (DCHA) salt of N-

The "homo" designation indicates the insertion of a methylene group (

Chemical Data Table

| Property | Specification |

| Chemical Name | (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid dicyclohexylammonium salt |

| Common Name | Boc-L-homoleucine DCHA salt |

| Molecular Formula | |

| Molecular Weight | 426.64 g/mol (Salt); 245.32 g/mol (Free Acid) |

| CAS Number | Vendor Specific (Free acid: 22818-43-5; Salt often referenced via PubChem CID 122173591) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in MeOH, EtOH, DMSO; sparingly soluble in water; insoluble in non-polar ether. |

| Melting Point | Typically 135–160 °C (Characteristic of DCHA salts) |

Structural Architecture

The compound exists as a stable ion pair between the carboxylate of the protected amino acid and the protonated dicyclohexylamine. This salt form is preferred over the free acid because Boc-protected non-canonical amino acids are often viscous oils or amorphous solids that are difficult to purify and handle. The DCHA salt crystallizes readily, ensuring high purity (>98%) and shelf stability.

Molecular Visualization (DOT)

The following diagram illustrates the structural relationship between the Boc-protected homoleucine anion and the DCHA cation.

Synthesis Strategy

The synthesis of Boc-HoLeu-OH.DCHA generally follows a two-phase workflow:

-

Construction of the Chiral Skeleton: Converting L-Leucine to L-Homoleucine via homologation (Arndt-Eistert) or Asymmetric Alkylation.

-

Protection & Salt Formation: Installing the Boc group and precipitating with DCHA.

Phase 1: The Arndt-Eistert Homologation Route

The most chemically elegant route to "homo" amino acids preserves the chirality of the parent amino acid (L-Leucine) while inserting a methylene group.

-

Activation: Boc-L-Leucine is converted to a mixed anhydride.

-

Diazotization: Reaction with diazomethane yields the

-diazoketone. -

Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water (or alcohol followed by hydrolysis) generates the homologated acid.

Phase 2: DCHA Salt Formation

Once Boc-HoLeu-OH (free acid) is obtained, it is often an oil. To stabilize it:

-

The oil is dissolved in an organic solvent (Ether or Ethyl Acetate).

-

Dicyclohexylamine (1.0 eq) is added.

-

The salt precipitates due to the non-polar nature of the DCHA alkyl groups packing efficiently with the protected amino acid.

Synthesis Workflow Diagram

Experimental Protocols

Protocol A: Formation of the DCHA Salt

Use this protocol if you have synthesized the free acid (Boc-HoLeu-OH) and need to stabilize it for storage.

Reagents:

-

Crude Boc-HoLeu-OH (Free acid, oil)

-

Dicyclohexylamine (DCHA) (CAS: 101-83-7)

-

Diethyl Ether (anhydrous) or Ethyl Acetate/Hexane mixture

Procedure:

-

Dissolution: Dissolve 10 mmol of crude Boc-HoLeu-OH in 30 mL of Diethyl Ether (or Ethyl Acetate). Ensure complete dissolution.

-

Addition: While stirring at room temperature, add 10.5 mmol (1.05 eq) of DCHA dropwise. The solution may warm slightly (exothermic acid-base reaction).

-

Crystallization:

-

Scenario A (Immediate Precipitate): If a white solid forms immediately, continue stirring for 1 hour.

-

Scenario B (No Precipitate): If the solution remains clear, add Hexane (or Petroleum Ether) dropwise until turbidity appears. Cool the mixture to 4°C overnight.

-

-

Filtration: Filter the crystals using a sintered glass funnel.

-

Washing: Wash the filter cake with cold Ether/Hexane (1:1) to remove excess amine.

-

Drying: Dry under high vacuum at 40°C to constant weight.

Protocol B: Liberation of the Free Acid

Use this protocol immediately before using the compound in peptide coupling reactions (e.g., SPPS).

Rationale: DCHA is a secondary amine and can interfere with activation reagents (like HATU/DIC) or cause side reactions. It must be removed to restore the free carboxylic acid.

Procedure:

-

Suspension: Suspend the Boc-HoLeu-OH.DCHA salt in Ethyl Acetate (approx. 10 mL per gram of salt).

-

Acid Wash: Transfer to a separatory funnel. Wash the organic layer with 0.5 M KHSO₄ (Potassium Bisulfate) or 5% Citric Acid solution.

-

Note: Avoid strong mineral acids (HCl) if possible to prevent premature Boc cleavage, though dilute HCl (1N) is acceptable if done quickly at 0°C.

-

-

Extraction: Shake vigorously. The DCHA will protonate and move into the aqueous layer as DCHA

HSO₄. The Boc-HoLeu-OH remains in the organic layer. -

Repetition: Repeat the acid wash 2 more times to ensure complete removal of DCHA.

-

Drying: Wash the organic layer with brine, dry over anhydrous

, and filter. -

Concentration: Evaporate the solvent under reduced pressure. The resulting oil/foam is the reactive Boc-HoLeu-OH ready for coupling.

Applications & Rationale

Why Homoleucine?

In drug design, replacing Leucine with Homoleucine serves specific mechanistic purposes:

-

Proteolytic Stability: The non-canonical side chain structure is often unrecognized by endogenous proteases, extending the in vivo half-life of the peptide.

-

Hydrophobic Interaction: The extra methylene group increases lipophilicity (

), potentially improving membrane permeability and blood-brain barrier (BBB) crossing. -

Conformational Constraint: The extended side chain can induce distinct helical or sheet propensities compared to Leucine.

Why the DCHA Salt?

-

Purification: The free acid of Boc-HoLeu is difficult to crystallize (often an oil). The DCHA salt allows for recrystallization, serving as a purification step to remove truncated synthesis byproducts.

-

Stoichiometry: The high molecular weight of the salt allows for precise weighing and dispensing, reducing errors in stoichiometry during synthesis.

References

-

PubChem. Boc-HomoLeu-OH DCHA (Compound CID 122173591). National Library of Medicine.

-

Bachem. Technical Note: Conversion of DCHA Salts to Free Acids.

- Podlech, J., & Seebach, D. (1995). On the Preparation of β-Amino Acids from α-Amino Acids using the Arndt-Eistert Reaction. Liebigs Annalen.

-

Sigma-Aldrich. Product Specification: Boc-Amino Acid DCHA Salts.

Technical Guide: Boc-Homoleucine in Advanced Peptide Therapeutics

Executive Summary

Boc-Homoleucine represents a critical class of non-proteinogenic amino acid derivatives used to expand the chemical space of peptide-based drugs. In medicinal chemistry, "Homoleucine" refers to two distinct structural homologs of Leucine, both protected by the tert-butyloxycarbonyl (Boc) group:

-

Boc-L-Homoleucine (α-Hle): An

-amino acid with an extended side chain (one additional methylene group). -

Boc-L-

-Homoleucine (

This guide distinguishes between these two entities, detailing their specific roles in enhancing proteolytic stability, modulating potency in protease inhibitors (e.g., Renin, HIV), and constructing stable secondary structures (foldamers).

Chemical Profile & Structural Logic

The utility of Boc-Homoleucine lies in its ability to mimic Leucine while introducing subtle steric and electronic changes that prevent enzymatic recognition or enhance hydrophobic contacts.

Comparative Chemical Data

| Feature | Boc-L-Leucine (Native) | Boc-L-Homoleucine ( | Boc-L- |

| IUPAC Name | (2S)-2-(Boc-amino)-4-methylpentanoic acid | (2S)-2-(Boc-amino)-5-methylhexanoic acid | (3S)-3-(Boc-amino)-5-methylhexanoic acid |

| CAS Number | 13139-15-6 | 102831-39-0 (free acid/salt) | 132549-43-0 |

| Backbone | |||

| Side Chain | Isobutyl ( | Homoisobutyl ( | Isobutyl (on |

| Primary Use | Native peptide synthesis | Increasing hydrophobic reach; Renin/HIV inhibitors | Foldamers; Protease resistance (backbone modification) |

| Deprotection | TFA (Standard) | TFA (Standard) | TFA (Standard) |

Visualization: Structural Homology

The following diagram illustrates the structural progression from Leucine to its alpha and beta homologs.

Mechanistic Role in Drug Design

The incorporation of Boc-Homoleucine is rarely random; it addresses specific failures in the drug development pipeline.

The Hydrophobic Reach ( -Hle)

In protease inhibitors (e.g., for Renin or HIV protease), the S1/S1' binding pockets are often deep and hydrophobic. Standard Leucine may not fully occupy these pockets, leading to suboptimal binding energy (

-

Mechanism:

-Homoleucine extends the isobutyl group by ~1.54 Å. This allows the terminal methyl groups to penetrate deeper into hydrophobic pockets, displacing ordered water molecules and increasing entropic gain upon binding. -

Application: Used in Compstatin analogs (complement inhibitors) where substitution of Leu with Hle significantly improved potency by optimizing hydrophobic packing.

The Proteolytic Shield ( -Hle)

Peptides composed of

-

Mechanism:

-Homoleucine introduces an extra methylene group into the peptide backbone.[1] Proteases, which rely on precise recognition of the -

Application: Foldamers .

-peptides can form stable helices (e.g., the 3-14 helix) that mimic protein surfaces but are metabolically stable in vivo.

Experimental Protocols

This section details the handling and usage of Boc-Homoleucine in Solid Phase Peptide Synthesis (SPPS).

Synthesis of Boc- -Homoleucine (Arndt-Eistert)

While commercially available,

-

Activation: React Boc-Leu-OH with isobutyl chloroformate to form the mixed anhydride.

-

Diazomethane Addition: Treat with diazomethane (

) to form the diazoketone. -

Wolff Rearrangement: Silver benzoate-catalyzed rearrangement in the presence of water/dioxane yields Boc-

-Homoleucine.

SPPS Coupling Protocol (Boc Chemistry)

Pre-requisite: Chloromethyl polystyrene resin (Merrifield resin) or PAM resin.

Step-by-Step Cycle:

-

Deprotection: Treat resin with 50% TFA in Dichloromethane (DCM) for 20 minutes.

-

Note: Scavengers (e.g., anisole) are not strictly necessary for Hle but recommended if Trp/Met are present in the sequence.

-

-

Wash: DCM (3x), followed by 5% Diisopropylethylamine (DIPEA) in DCM (Neutralization).

-

Activation: Dissolve Boc-Homoleucine (3 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6 eq).

-

Why HATU? Homoleucine (especially the

-variant) has higher steric bulk/degrees of freedom. HATU ensures rapid coupling compared to EDC/HOBt, minimizing deletion sequences.

-

-

Coupling: Shake for 1–2 hours. Monitor via Kaiser test (ninhydrin).

-

Capping: Acetic anhydride/Pyridine (optional, if Kaiser test is slightly positive).

Decision Logic for Medicinal Chemists

Use the following workflow to determine which variant of Homoleucine is appropriate for your lead optimization.

Therapeutic Applications & Case Studies

Renin and HIV Protease Inhibitors

Renin and HIV protease are aspartyl proteases with large hydrophobic binding pockets.

-

Case Study: In the development of Renin inhibitors, replacing Leucine with L-Homoleucine (

-Hle) at the P1 or P1' position often results in a 10-fold or greater increase in binding affinity. The extra methylene group allows the side chain to access the S1 subsite more effectively than the natural isobutyl group.

Compstatin Analogs (Complement Inhibition)

Compstatin is a cyclic peptide inhibitor of complement component C3.

-

Optimization: Studies utilizing Forcefield_NCAA (Non-Canonical Amino Acids) demonstrated that incorporating Homoleucine allows for optimized hydrophobic packing against the target protein, superior to the native valine/leucine residues.

Antimicrobial Peptides (AMPs)

-

Strategy: Incorporating

-Homoleucine into AMPs creates "mixed"

References

-

National Institutes of Health (NIH) - PubChem. (2025). Beta-Homoleucine Structure and Properties. Retrieved from [Link]

-

Khoury, G. A., et al. (2014). Forcefield_NCAA: Ab Initio Charge Parameters... and Their Application to Complement Inhibitors. ACS Chemical Biology. Retrieved from [Link]

- Horne, W. S., & Gellman, S. H. (2008). Foldamers with Heterogeneous Backbones. Accounts of Chemical Research.

Sources

Strategic Synthesis of Boc-L-Homoleucine: A Guide to Scalability and Stereocontrol

Executive Summary

N-tert-Butoxycarbonyl-L-Homoleucine (Boc-L-Hle-OH) is a critical non-canonical amino acid used in the design of protease inhibitors and lipophilic peptide therapeutics. Structurally, it differs from Leucine by the insertion of a single methylene group in the side chain, extending the aliphatic reach and altering the hydrophobic interaction profile within a binding pocket.

This guide addresses the primary challenge in Hle synthesis: Enantiomeric Purity . While racemic Homoleucine is easily accessible, the isolation of the L-isomer required for pharmaceutical applications demands rigorous stereocontrol. This whitepaper details two validated pathways: a scalable Biocatalytic Resolution (recommended for purity) and a Schöllkopf Asymmetric Synthesis (recommended for de novo synthesis), followed by a robust Boc-protection protocol.

Chemical Profile & Target Structure[1][2][3]

Before initiating synthesis, the exact structural target must be defined to distinguish it from

| Property | Specification |

| Common Name | Boc-L-Homoleucine |

| IUPAC Name | (S)-2-((tert-butoxycarbonyl)amino)-5-methylhexanoic acid |

| Structure | |

| Molecular Formula | |

| Molecular Weight | 245.32 g/mol |

| CAS (Free Acid) | 145-11-0 (Generic L-Hle) |

| Side Chain | Isopentyl (3-methylbutyl) group |

Strategic Route Selection

The choice of synthetic route depends on the starting material availability and scale requirements.

| Feature | Route A: Biocatalytic Resolution | Route B: Schöllkopf Auxiliary |

| Mechanism | Enzymatic hydrolysis of N-Acetyl-DL-Hle | Diastereoselective alkylation of Glycine enolate |

| Stereocontrol | >99% ee (Kinetic Resolution) | >95% de (Chiral Auxiliary Control) |

| Scalability | High (Kg scale feasible) | Low to Medium (Gram scale) |

| Cost | Low (Acylase I is reusable) | High (Valine auxiliary is expensive) |

| Recommendation | Primary Choice for Drug Dev | Choice for Isotopic Labeling/R&D |

Protocol A: Biocatalytic Resolution (The "Green" Standard)

This protocol utilizes Acylase I (Aspergillus melleus) to selectively hydrolyze the L-enantiomer from a racemic N-acetylated precursor. This is the industry standard for producing high-purity L-amino acids.

Phase 1: Synthesis of N-Acetyl-DL-Homoleucine

Reagents: DL-Homoleucine (or synthesized via Strecker), Acetic Anhydride (

-

Dissolution: Dissolve DL-Homoleucine (1.0 eq) in 2M NaOH (1.2 eq). Cool to 0°C.

-

Acetylation: Add

(1.5 eq) dropwise while maintaining pH > 10 with additional NaOH. -

Workup: Acidify to pH 2.0 with concentrated HCl. Extract with Ethyl Acetate (3x).

-

Isolation: Dry organic layer (

) and concentrate. Recrystallize from EtOAc/Hexane to yield N-Acetyl-DL-Hle .

Phase 2: Enzymatic Hydrolysis

Reagents: Acylase I (Grade I),

-

Setup: Suspend N-Acetyl-DL-Hle (0.1 M) in distilled water. Adjust pH to 7.5–8.0 using LiOH (preferred over NaOH for solubility).

-

Activation: Add

(1 mM) to activate the enzyme. -

Hydrolysis: Add Acylase I (approx. 1000 U per gram of substrate). Incubate at 37°C with gentle stirring.

-

Monitoring: Monitor the consumption of base (if using a pH-stat) or analyze aliquots via HPLC. Reaction typically completes in 24–48 hours.

-

Separation (Critical Step):

-

Acidify mixture to pH 5.0.

-

Treat with activated charcoal to remove enzyme/impurities. Filter.

-

Pass filtrate through a cation-exchange resin (

form). -

Elution: The L-Homoleucine (free amine) binds to the resin. The unreacted N-Acetyl-D-Homoleucine passes through (can be racemized and recycled).[1]

-

Elute L-Homoleucine with 1M

. Concentrate to obtain pure L-Hle.

-

Protocol B: Boc-Protection of L-Homoleucine

Once pure L-Homoleucine is obtained, the Boc group is installed for SPPS compatibility.

Reagents

-

L-Homoleucine (from Protocol A)

-

Di-tert-butyl dicarbonate (

) -

1,4-Dioxane and Water (1:1 v/v)

-

1M NaOH

Step-by-Step Methodology

-

Solubilization: Dissolve L-Homoleucine (10 mmol) in a mixture of water (15 mL) and 1,4-dioxane (15 mL).

-

Basification: Add 1M NaOH (11 mmol) to adjust pH to ~9-10.

-

Expert Insight: Do not exceed pH 11 to prevent racemization of the sensitive alpha-proton.

-

-

Addition: Add

(11 mmol, 1.1 eq) in one portion. -

Reaction: Stir at Room Temperature (RT) for 12–18 hours.

-

Self-Validation: The solution should become clear as the amino acid reacts. If pH drops below 8, add small aliquots of NaOH to maintain basicity.

-

-

Workup:

-

Evaporate Dioxane under reduced pressure (rotary evaporator).

-

Wash the remaining aqueous phase with

(2x) to remove unreacted -

Acidification: Cool the aqueous phase to 0°C and acidify carefully to pH 2–3 with 1M

(preferred over HCl to avoid Boc cleavage). -

Extraction: Extract the cloudy suspension immediately into EtOAc (3x).

-

-

Purification: Dry over

, filter, and concentrate. -

Crystallization: Recrystallize from Hexane/EtOAc to yield Boc-L-Homoleucine as a white solid.

Visualization: Synthetic Workflow

The following diagram illustrates the decision logic and chemical flow for the synthesis.

Figure 1: Strategic workflow for the synthesis and protection of L-Homoleucine.

Quality Control & Self-Validation

To ensure the protocol was successful, the following parameters must be verified.

Enantiomeric Purity (Chiral HPLC)

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% TFA.

-

Criterion: ee > 99%.[2] The D-isomer (if present) will typically elute earlier or later depending on the specific column; a racemic standard must be run first.

Specific Rotation

-

While literature values vary by concentration and solvent, the L-isomer of the free acid typically exhibits:

- (c=1, 6N HCl) (Value for L-Leucine used as proxy; Homoleucine is structurally similar but distinct. Establish an internal standard ).

-

Boc-L-Hle-OH: Expect negative rotation in DMF or AcOH.

-

Self-Validation: If the rotation is 0°, the product is racemic.

-

NMR Characterization (in )

-

Boc Group: Singlet at

1.45 ppm (9H). -

Alpha-Proton: Multiplet at

4.1–4.3 ppm. -

Amide Proton: Doublet at

4.9–5.1 ppm. -

Side Chain: Distinct from Leucine; look for the extra methylene multiplet around

1.2–1.4 ppm.

References

- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.

-

Mori, K., & Otsuka, T. (1985). Synthesis of (2S, 3R, 4R)-2-Amino-3-hydroxy-4-hydroxymethyl-14-oxo-eicos-6-enoic acid. Tetrahedron, 41(3), 547-551.

-

Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Syntheses of (R)-Amino Acids Using L-Valine as Chiral Agent. Angewandte Chemie International Edition, 20(9), 798-799.

-

Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer. (Standard protocols for Boc protection).

-

Sigma-Aldrich/Merck. Product Specification: Boc-L-Leucine (Structural Analog Reference).

Sources

- 1. US6080887A - Process for racemization of N-acetyl-(D)L-α-amino carboxylic acids - Google Patents [patents.google.com]

- 2. Boc-L-Leucine monohydrate, 25 g, CAS No. 13139-15-6 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Germany [carlroth.com]

Stability and Storage Dynamics of Boc-HoLeu-OH·DCHA: A Technical Guide for Peptide Synthesis

Executive Summary & Chemical Identity

Boc-HoLeu-OH·DCHA (N-tert-butoxycarbonyl-L-homoleucine dicyclohexylamine salt) is a highly specialized, non-natural amino acid derivative utilized extensively in peptidomimetic drug development and solid-phase peptide synthesis (SPPS). Homoleucine features an extended aliphatic side chain that imparts exceptional lipophilicity and resistance to enzymatic degradation compared to canonical L-leucine.

With a molecular formula of C₂₄H₄₆N₂O₄ and a molecular weight of 426.6 g/mol [1], the compound consists of the Boc-protected homoleucine anion and a dicyclohexylammonium cation. Understanding the thermodynamic stability of this specific salt form is critical for maintaining high-fidelity peptide coupling and preventing batch-to-batch synthetic failures.

Mechanistic Rationale: The Role of the DCHA Salt

As a Senior Application Scientist, one of the most common questions I encounter is: Why store and handle this amino acid as a dicyclohexylamine (DCHA) salt rather than the free acid?

The causality lies in the physical chemistry of lipophilic, N-protected aliphatic amino acids. Free Boc-HoLeu-OH strongly resists crystallization, frequently presenting as a viscous oil or a highly hygroscopic amorphous solid. This physical state makes accurate molar weighing nearly impossible and exposes a massive surface area to ambient moisture, accelerating auto-degradation.

By introducing dicyclohexylamine, the basic secondary amine neutralizes the carboxylic acid, forming a bulky, highly crystalline ammonium salt[2]. This crystalline lattice effectively excludes atmospheric water and significantly lowers the kinetic energy of the system, transforming a difficult-to-handle oil into a stable, free-flowing powder with an extended shelf life[3].

Degradation Pathways & Stability Profiling

Despite the stabilizing effects of the DCHA counterion, Boc-HoLeu-OH·DCHA is susceptible to specific degradation pathways if improperly stored. The primary vulnerabilities are:

-

Acid-Catalyzed Boc Cleavage: The tert-butoxycarbonyl (Boc) protecting group is inherently acid-labile[]. Exposure to acidic fumes or strong Lewis acids will cleave the Boc group, generating isobutylene, carbon dioxide, and the unprotected H-HoLeu-OH·DCHA salt.

-

Moisture-Induced Salt Dissociation: Prolonged exposure to high humidity can lead to the partial dissociation of the DCHA salt. Once dissociated, the free carboxylic acid can undergo slow auto-catalytic degradation or racemization over extended periods.

Mechanistic pathways of Boc-HoLeu-OH·DCHA stability and degradation.

Optimal Storage Conditions

To arrest the kinetic pathways of degradation, Boc-HoLeu-OH·DCHA must be stored under strictly controlled conditions. The table below synthesizes the optimal parameters for maintaining >99% purity.

| Storage Duration | Recommended Temperature | Environment | Primary Risk Factor |

| Short-Term (1-4 Weeks) | Room Temperature (15-25 °C) | Tightly sealed, desiccated | Ambient humidity |

| Medium-Term (1-12 Months) | 0 to 8 °C[5] | Sealed under Argon/N₂, dark | Condensation upon opening |

| Long-Term (>1 Year) | -20 °C | Sealed under Argon/N₂, dark | Thermal fluctuations |

Crucial Handling Note: When retrieving the compound from cold storage (0-8 °C or -20 °C), allow the container to equilibrate to room temperature before opening . Opening a cold vial immediately introduces atmospheric condensation, which drives the moisture-induced salt dissociation described in Section 3.

Experimental Methodologies

Protocol 1: Liberation of Free Boc-HoLeu-OH (Free-Basing)

Causality Check: You cannot directly use the DCHA salt in standard SPPS coupling reactions. The dicyclohexylamine will act as a competitive nucleophile and consume coupling reagents (e.g., DIC, HATU), leading to truncated peptide sequences. The salt must be converted back to the free acid immediately prior to use[6].

Step-by-Step Procedure:

-

Suspension: Suspend 1.0 mmol of Boc-HoLeu-OH·DCHA in 20 mL of analytical-grade Ethyl Acetate (EtOAc).

-

Acid Wash: Transfer the suspension to a separatory funnel. Add 15 mL of cold 5% aqueous Potassium Hydrogen Sulfate (KHSO₄) or 10% Citric Acid. Note: Avoid strong acids like HCl, which risk premature Boc cleavage.

-

Extraction: Shake vigorously and vent. The DCHA will protonate and partition into the aqueous layer, while the free Boc-HoLeu-OH dissolves fully into the organic EtOAc layer.

-

Phase Separation: Drain and discard the lower aqueous layer.

-

Washing & Drying: Wash the organic layer once with 15 mL of saturated NaCl (brine) to remove residual water. Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

-

Concentration: Filter the drying agent and concentrate the EtOAc under reduced pressure (rotary evaporation) at <35 °C. The resulting oil or foam is the free Boc-HoLeu-OH, ready for immediate coupling.

Liquid-liquid extraction workflow for liberating free Boc-HoLeu-OH.

Protocol 2: Stability Assessment via RP-HPLC

To validate the integrity of stored Boc-HoLeu-OH·DCHA batches, reverse-phase high-performance liquid chromatography (RP-HPLC) should be employed.

-

Sample Preparation: Dissolve 1 mg of the salt in 1 mL of Acetonitrile/Water (50:50, v/v). Do not use acidic diluents to prevent in-situ cleavage.

-

Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: 0.1% TFA in Water (Note: The brief exposure to 0.1% TFA during the HPLC run is kinetically too fast to cause significant Boc cleavage at room temperature).

-

Solvent B: 0.1% TFA in Acetonitrile.

-

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 210 nm (aliphatic amino acids lack strong chromophores; detection relies on the amide/carbonyl absorbance).

-

Analysis: The intact Boc-HoLeu-OH will elute as a sharp, highly retained peak due to the lipophilic homoleucine side chain. The presence of early-eluting peaks indicates Boc cleavage (free H-HoLeu-OH).

References

-

Boc-HomoLeu-OH DCHA | C24H46N2O4 | CID 122173591 Source: National Institutes of Health (NIH) PubChem URL:[Link]

Sources

An In-depth Technical Guide to N-α-Boc-L-Homoleucine Dicyclohexylammonium Salt (Boc-HoLeu-OH.DCHA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-α-Boc-L-Homoleucine Dicyclohexylammonium Salt (Boc-HoLeu-OH.DCHA), a critical building block in peptide synthesis and drug discovery. While a specific CAS number for this salt is not readily found in public databases, this guide details the properties of its precursor, Boc-L-Homoleucine, and provides protocols for the in-situ formation of the DCHA salt, a common and practical approach in synthetic workflows. We will delve into the rationale behind its use, its physicochemical properties, and its application in Solid-Phase Peptide Synthesis (SPPS), offering field-proven insights to enable researchers to effectively utilize this non-canonical amino acid in the design and synthesis of novel peptides and peptidomimetics.

Introduction: The Significance of Homoleucine and the Role of the DCHA Salt

L-Homoleucine (HoLeu), a non-proteinogenic amino acid, is an isomer of leucine with a six-carbon side chain. Its incorporation into peptide sequences can significantly influence the resulting peptide's conformation, hydrophobicity, and biological activity. The subtle difference in side-chain length compared to leucine can lead to altered receptor binding affinities, modified enzymatic stability, and unique structural motifs.

In peptide synthesis, the protection of the α-amino group is paramount to prevent unwanted side reactions during peptide bond formation. The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group in this context. However, the free acid form of Boc-protected amino acids can sometimes be challenging to handle and purify due to their often-oily or amorphous nature.

The formation of a dicyclohexylammonium (DCHA) salt is a well-established technique to overcome these challenges. The DCHA salt of a Boc-amino acid is typically a stable, crystalline solid that is easier to handle, weigh, and store. This crystalline nature also facilitates purification by recrystallization, ensuring high purity of the starting material for peptide synthesis.

Physicochemical Properties of Boc-L-Homoleucine

Understanding the fundamental properties of the parent Boc-amino acid is crucial for its effective use.

| Property | Value |

| Chemical Formula | C₁₂H₂₃NO₄ |

| Molecular Weight | 245.32 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and ethyl acetate. |

| Storage | 2-8°C, desiccated |

Note: These properties are for the free acid form of Boc-L-Homoleucine.

Synthesis and In-situ Formation of Boc-HoLeu-OH.DCHA

The synthesis of Boc-HoLeu-OH.DCHA involves two primary steps: the Boc-protection of L-Homoleucine and the subsequent formation of the dicyclohexylammonium salt.

Boc Protection of L-Homoleucine

The most common method for the introduction of the Boc group is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Formation of the Dicyclohexylammonium Salt

The DCHA salt is readily formed by reacting the purified Boc-L-Homoleucine with dicyclohexylamine in a suitable organic solvent.

Experimental Protocol: Preparation of Boc-HoLeu-OH.DCHA

-

Dissolution: Dissolve 1 equivalent of purified Boc-L-Homoleucine in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Addition of DCHA: To the stirred solution, slowly add 1 equivalent of dicyclohexylamine.

-

Precipitation: A white precipitate of Boc-HoLeu-OH.DCHA will form. The precipitation can be enhanced by cooling the mixture in an ice bath.

-

Isolation: Collect the crystalline solid by vacuum filtration.

-

Washing: Wash the collected crystals with a cold, non-polar solvent, such as hexane, to remove any residual impurities.

-

Drying: Dry the purified Boc-HoLeu-OH.DCHA salt under vacuum to a constant weight.

Detailed Protocol for a Single Coupling Cycle with Boc-HoLeu-OH.DCHA

This protocol assumes a starting peptide-resin with a free amino group.

-

Resin Swelling: Swell the peptide-resin in an appropriate solvent (e.g., DCM or DMF).

-

Activation of Boc-HoLeu-OH:

-

In a separate vessel, dissolve Boc-HoLeu-OH.DCHA (typically 2-4 equivalents relative to the resin loading) in DMF.

-

Add a coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide), and an activator base like HOBt (1-hydroxybenzotriazole) or OxymaPure®.

-

Allow the activation to proceed for a few minutes.

-

-

Coupling Reaction:

-

Drain the solvent from the swollen resin.

-

Add the activated Boc-HoLeu-OH solution to the resin.

-

Agitate the reaction vessel at room temperature for 1-2 hours.

-

-

Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser or ninhydrin test) to ensure the coupling reaction has gone to completion. A negative result (no color change) indicates a successful coupling.

-

Washing: Drain the coupling solution and thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Boc Deprotection:

-

Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for about 20-30 minutes to remove the Boc protecting group.

-

-

Washing: Wash the resin with DCM to remove residual TFA.

-

Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of a hindered base, such as N,N-diisopropylethylamine (DIEA), in DCM or DMF (typically 5-10% v/v).

-

Washing: Wash the resin with DMF and DCM to prepare for the next coupling cycle.

Quality Control and Potential Side Reactions

-

Racemization: While the use of coupling agents like HBTU/HOBt minimizes racemization, it is essential to use appropriate reaction conditions (e.g., avoiding excessive activation times and strong bases) to maintain the stereochemical integrity of the homoleucine residue.

-

Incomplete Coupling: The bulky side chain of homoleucine can sometimes lead to slower coupling kinetics. It is crucial to monitor the coupling reaction and, if necessary, perform a double coupling to ensure complete reaction.

-

Purity of Starting Material: The purity of the Boc-HoLeu-OH.DCHA is critical for the successful synthesis of the target peptide. Impurities can lead to the formation of deletion sequences or other side products.

Conclusion

References

- While a specific peer-reviewed article for the synthesis of Boc-HoLeu-OH.DCHA is not cited due to its common and routine preparation, the principles of Boc protection and DCHA salt formation are well-established in standard peptide chemistry textbooks and protocols. A general reference for these techniques is: Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag. (A comprehensive resource on the principles and techniques of peptide synthesis).

-

Information on the properties and handling of Boc-protected amino acids can be found in the technical datasheets provided by major chemical suppliers.

-

Chem-Impex International, Product Information for Boc-L-norleucine dicyclohexylammonium salt (a closely related compound). [Link]

-

- Protocols for Boc-SPPS are widely published and are considered standard laboratory procedures.

Application Note: Protocol and Mechanistic Guidelines for Incorporating Boc-HoLeu-OH·DCHA in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

The incorporation of unnatural amino acids such as L-homoleucine (HoLeu) is a cornerstone strategy in modern peptide drug design, utilized to enhance hydrophobic target-pocket interactions and confer resistance against proteolytic degradation. This application note provides an in-depth, mechanistic guide for handling Boc-HoLeu-OH·DCHA (N-alpha-t-Butyloxycarbonyl-L-homoleucine dicyclohexylamine salt) in Boc-Solid-Phase Peptide Synthesis (Boc-SPPS). It details the critical chemical rationale for desalting, self-validating experimental protocols, and troubleshooting steps to ensure high-yield peptide assembly.

Chemical Rationale: Homoleucine and the DCHA Salt

The Role of Homoleucine

Homoleucine extends the aliphatic side chain of standard leucine by one additional methylene unit. This subtle structural modification significantly alters the steric and electronic profile of the peptide, improving binding affinity in hydrophobic pockets while rendering the peptide bond invisible to endogenous proteases that strictly recognize natural L-amino acids.

Causality of the DCHA Salt Formulation

Free Boc-protected aliphatic amino acids lacking polar side chains often fail to crystallize, presenting instead as viscous, hygroscopic oils. These oils are prone to auto-degradation and are nearly impossible to weigh with stoichiometric precision. To circumvent this, manufacturers react the free carboxylic acid with dicyclohexylamine (DCHA) , a strong organic base (pKa ~10.4). This yields a stable, highly crystalline, non-hygroscopic salt (Boc-HoLeu-OH·DCHA) that guarantees long-term shelf stability and stereochemical integrity[1].

The Necessity of DCHA Removal

Critical Insight: The DCHA salt cannot be introduced directly into an SPPS coupling cycle. DCHA is a bulky secondary amine. If present during activation, it will competitively react with the activated ester to form an inert amide, effectively capping the growing peptide chain and terminating the synthesis[2]. Furthermore, its strong basicity disrupts the local pH required for optimal kinetics of coupling reagents like DIC or HBTU. Therefore, DCHA must be quantitatively removed to liberate the free acid prior to synthesis[3].

Physicochemical Data

To facilitate accurate stoichiometric calculations and solvent selection, the quantitative data for Boc-HoLeu-OH·DCHA is summarized below.

| Property | Value / Description |

| Compound Name | Boc-L-homoleucine dicyclohexylamine salt |

| PubChem CID | 122173591[1] |

| Molecular Formula | C₂₄H₄₆N₂O₄ |

| Molecular Weight | 426.6 g/mol |

| Appearance | White crystalline powder |

| Solubility (Salt Form) | Soluble in DMF, DCM (Not suitable for direct coupling) |

| Solubility (Free Acid) | Soluble in Ethyl Acetate (EtOAc), Ether, DCM, DMF |

Mechanistic Workflow: Liberation of the Free Acid

To liberate the free carboxylic acid, a biphasic acidic extraction is employed.

Reagent Causality: The choice of acid is paramount. We utilize weak acids such as 10% Phosphoric Acid (H₃PO₄) or 5% Potassium Bisulfate (KHSO₄) . Strong acids like Hydrochloric Acid (HCl) must be strictly avoided. Dicyclohexylammonium chloride (DCHA·HCl) is notoriously insoluble in both aqueous and organic phases. Using HCl will result in a thick, unmanageable precipitate at the phase interface, trapping the amino acid and preventing separation[3]. H₃PO₄ ensures the DCHA salt remains highly water-soluble, driving a clean biphasic separation.

Workflow for the quantitative removal of DCHA salt prior to SPPS coupling.

Solid-Phase Peptide Synthesis (Boc-Strategy)

While Fmoc-SPPS is highly popular, Boc-SPPS is frequently chosen for synthesizing complex, aggregation-prone peptides or thioesters for Native Chemical Ligation (NCL). The repetitive use of Trifluoroacetic Acid (TFA) in Boc-SPPS disrupts secondary structure formation better than piperidine.

Because HoLeu possesses a slightly bulkier side chain than standard leucine, coupling kinetics may be marginally slower. Highly efficient coupling reagents like HBTU/DIEA or DIC/Oxyma are recommended to drive the reaction to completion[4].

Standard Boc-SPPS cycle highlighting deprotection, neutralization, and coupling steps.

Detailed Experimental Protocols

These protocols are designed as self-validating systems, incorporating specific checkpoints to ensure chemical integrity before proceeding to the next step.

Protocol A: Quantitative Removal of DCHA (Desalting)

-

Suspension: Suspend 1.0 equivalent of Boc-HoLeu-OH·DCHA in 10 volumes of cold Ethyl Acetate (EtOAc) or tert-Butyl methyl ether (TBME)[3].

-

Acidification: Add 5 volumes of 10% aqueous H₃PO₄ (or 5% KHSO₄).

-

Extraction: Stir vigorously at room temperature until the crystalline suspension completely dissolves into two clear liquid phases. Mechanistic validation: The disappearance of solids confirms the complete protonation of DCHA and the partitioning of the lipophilic Boc-HoLeu-OH free acid into the organic phase.

-

Separation: Transfer to a separatory funnel. Separate and discard the lower aqueous phase (containing the DCHA salt).

-

Washing & Validation: Wash the organic phase twice with 2 volumes of distilled water to remove residual inorganic salts. Self-Validation Check: Measure the pH of the final aqueous wash; it must be ≥ 4.0 to ensure all excess acid has been removed[3].

-

Drying: Dry the organic layer over anhydrous Na₂SO₄.

-

Concentration: Filter the drying agent and evaporate the solvent in vacuo to yield the free acid as a viscous oil or foam. Use immediately in SPPS to prevent degradation.

Protocol B: Coupling of Boc-HoLeu-OH in SPPS

-

Deprotection: Treat the resin-bound peptide with 50% TFA in DCM for 1 × 5 min, followed by 1 × 20 min to remove the N-terminal Boc group.

-

Washing: Wash the resin thoroughly with DCM (3×) and DMF (3×).

-

Neutralization: Treat the resin with 10% Diisopropylethylamine (DIEA) in DMF for 2 × 5 min to neutralize the TFA salt, generating a nucleophilic free amine.

-

Activation: Dissolve the freshly liberated Boc-HoLeu-OH free acid (3.0 to 4.0 eq relative to resin loading) in a minimum volume of DMF. Add HBTU (2.9 eq) and DIEA (6.0 eq). Pre-activate for 2 minutes.

-

Coupling: Add the activated mixture to the resin and agitate for 45–60 minutes.

-

Self-Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and perform a Kaiser Ninhydrin test. A colorless/yellow bead indicates complete coupling; a blue bead indicates unreacted amines, necessitating a second coupling cycle.

Troubleshooting & Quality Control

-

Issue: Emulsion formation during DCHA extraction.

-

Causality: Insufficient solvent volume or the erroneous use of HCl, leading to insoluble salt precipitation.

-

Correction: Switch strictly to H₃PO₄ or KHSO₄. If an emulsion persists, add a small volume of brine (NaCl) only after the initial acidic wash to increase aqueous ionic strength and force phase separation[3].

-

-

Issue: Low coupling yield of HoLeu (Positive Kaiser Test).

-

Causality: Incomplete removal of DCHA during pre-activation, leading to competitive capping, or steric hindrance from the extended aliphatic chain.

-

Correction: Ensure the aqueous wash pH drops to 2-3 during the initial extraction phase. For steric issues, implement a double-coupling strategy using a highly reactive additive like OxymaPure/DIC.

-

-

Issue: Loss of stereochemical purity.

-

Causality: Base-catalyzed epimerization during coupling if exposed to strong bases for prolonged periods[2].

-

Correction: Minimize pre-activation time to strictly 2 minutes and avoid excessive equivalents of DIEA.

-

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 122173591, Boc-HomoLeu-OH DCHA." PubChem. Available at:[Link]

- Merrifield, R. B. "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, vol. 85, no. 14, 1963. (Mechanistic principles of SPPS referenced via patent literature).

Sources

Protocol for using Boc-HoLeu-OH.DCHA in peptide coupling

Application Note: Optimized Protocol for the Preparation and Coupling of Boc-HoLeu-OH.DCHA in Peptide Synthesis

Scientific Rationale & Mechanistic Context

Boc-L-Homoleucine dicyclohexylamine salt (Boc-HoLeu-OH.DCHA) is a highly specialized building block utilized in the synthesis of peptidomimetics. The incorporation of homoleucine—an unnatural amino acid featuring an extended aliphatic side chain—frequently enhances the proteolytic stability and alters the pharmacokinetic profile of therapeutic peptides.

The Role of the DCHA Salt: Highly lipophilic, non-crystalline amino acids like Boc-HoLeu-OH are prone to forming intractable, viscous oils. This physical state makes them exceptionally difficult to weigh accurately, purify, and store over long periods. The addition of dicyclohexylamine (DCHA) forms a stable, crystalline salt that ensures long-term shelf stability and high purity [1].

Causality of Experimental Choices: While the DCHA salt is excellent for storage, it presents a direct chemical conflict during peptide bond formation. DCHA is a sterically hindered secondary amine. If Boc-HoLeu-OH.DCHA is introduced directly into a standard carbodiimide or uronium-based coupling reaction without prior neutralization, the DCHA can act as a competing nucleophile. This leads to the formation of DCHA-capped activated esters, consuming the coupling reagent and significantly reducing the yield of the desired peptide bond. Consequently, standard industry practice dictates the quantitative removal of DCHA (free-basing) prior to activation [2].

Pre-Coupling Workflow: Free-Basing the DCHA Salt

The liberation of the free amino acid from its DCHA salt relies on a highly efficient liquid-liquid extraction [3]. A mild acid, such as 10% potassium bisulfate (KHSO4) or 10% phosphoric acid (H3PO4), is used to protonate the DCHA, driving it into the aqueous phase, while the lipophilic Boc-protected amino acid partitions completely into the organic phase.

Workflow for the conversion of Boc-HoLeu-OH.DCHA to its free acid form.

Protocol 1: Conversion of Boc-HoLeu-OH.DCHA to Free Acid

-

Dissolution: Suspend 1.0 equivalent of Boc-HoLeu-OH.DCHA in 10 volumes of cold ethyl acetate (EtOAc) or dichloromethane (DCM). Expert Insight: Cold solvents (0–5°C) are highly recommended to suppress any trace acid-catalyzed cleavage of the acid-labile Boc protecting group during the subsequent steps.

-

Acidic Wash: Transfer the suspension to a separatory funnel. Add 3 to 5 volumes of ice-cold 10% aqueous KHSO4. Shake vigorously and vent. The suspension will clarify as the DCHA salt is broken.

-

Phase Separation: Allow the layers to separate. Check the aqueous layer to ensure the pH is between 2.0 and 3.0. Drain the aqueous layer (containing the water-soluble DCHA·HSO4) and discard.

-

Repeated Washing: Wash the organic layer two additional times with 10% KHSO4, followed by three washes with deionized water to remove residual acid. The final water wash must have a pH ≥ 4.0.

-

Drying & Evaporation: Dry the organic phase over anhydrous sodium sulfate (Na2SO4). Filter and concentrate under reduced pressure (rotary evaporation) to yield Boc-HoLeu-OH as a viscous oil or foam.

-

Self-Validation (TLC): Before proceeding to peptide synthesis, run a Thin Layer Chromatography (TLC) plate (e.g., Hexane:EtOAc 1:1 with a trace of acetic acid). Stain with ninhydrin. The absence of a purple spot at the baseline confirms the complete removal of the DCHA amine.

Peptide Coupling Protocol

Once the free acid is isolated, it can be coupled using standard solid-phase peptide synthesis (SPPS) or solution-phase protocols. For aliphatic amino acids like Homoleucine, uronium salts like HATU provide rapid and near-quantitative coupling efficiency.

Mechanistic pathway of Boc-HoLeu-OH activation and peptide bond formation.

Protocol 2: HATU-Mediated Coupling in SPPS

-

Resin Preparation: Ensure the N-terminal amine of the resin-bound peptide is fully deprotected and thoroughly washed with N,N-Dimethylformamide (DMF).

-

Activation: Dissolve the freshly prepared Boc-HoLeu-OH free acid (3.0 to 5.0 equivalents relative to resin loading) and HATU (0.95 equivalents relative to the amino acid) in a minimal volume of DMF.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents relative to the amino acid) to the solution. Pre-activate for 1 to 2 minutes. Causality: Utilizing a slight sub-stoichiometry of HATU relative to the amino acid prevents the irreversible capping of the resin-bound amine by unreacted uronium species (guanidinylation).

-

Coupling: Add the activated mixture to the resin. Agitate at room temperature for 45 to 60 minutes.

-

Self-Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and perform a Kaiser (ninhydrin) test. A colorless/yellow bead indicates >99% coupling efficiency. A blue bead indicates incomplete coupling, necessitating a second coupling cycle.

Data Presentation & Quality Control

Table 1: Stoichiometric Matrix for Boc-HoLeu-OH Coupling

| Component | Function | Equivalents (vs. Resin) | Concentration / Notes |

| Peptidyl-Resin | Nucleophile | 1.0 eq | Swelled in DMF |

| Boc-HoLeu-OH | Electrophile (Free Acid) | 3.0 - 5.0 eq | Freshly free-based |

| HATU | Activating Agent | 2.85 - 4.75 eq | 0.95 eq relative to Amino Acid |

| DIPEA | Base | 6.0 - 10.0 eq | 2.0 eq relative to Amino Acid |

Table 2: Troubleshooting & Quality Control Metrics

| Observation / Issue | Mechanistic Cause | Corrective Action |

| +181 Da mass adduct on LC-MS | Incomplete DCHA removal; DCHA coupled to the peptide chain. | Repeat extraction protocol; ensure aqueous pH is strictly 2-3 during the KHSO4 wash. |

| Positive Kaiser Test post-coupling | Steric hindrance or moisture in DMF degrading the active ester. | Perform a double coupling using DIC/Oxyma instead of HATU to bypass uronium-related side reactions. |

| Low yield of free acid post-extraction | Product partitioned into the aqueous phase due to high pH. | Ensure sufficient KHSO4 is used; back-extract the aqueous layer with fresh EtOAc. |

References

Sources

Technical Guide: Handling and Deprotection of Boc-HoLeu-OH.DCHA

Topic: Content Type: Application Note & Protocol Audience: Synthetic Chemists, Peptide Scientists, Drug Discovery Researchers

Introduction & Strategic Overview

Boc-HoLeu-OH.DCHA is the dicyclohexylamine (DCHA) salt of N-tert-butyloxycarbonyl-homoleucine. Homoleucine (HoLeu), specifically L-

Why the DCHA Salt?

The free acid form of Boc-HoLeu-OH is often an oil or an amorphous low-melting solid that is difficult to purify and weigh accurately. Manufacturers convert it into the DCHA salt to produce a stable, crystalline, and non-hygroscopic solid.

The "Deprotection" Dichotomy

In the context of this reagent, "deprotection" refers to two distinct laboratory operations. You must determine which procedure matches your experimental goal:

-

Protocol A: Liberation of the Free Acid (Desalting):

-

Goal: Remove the DCHA molecule to restore the reactive carboxylic acid (Boc-HoLeu-OH) for use in peptide coupling reactions.

-

When to use:Before adding the amino acid to a synthesis reaction.[2] DCHA is a secondary amine that will compete with your target amine during coupling, leading to side products.

-

-

Protocol B: Removal of the Boc Group (Acidolysis):

-

Goal: Remove the tert-butyloxycarbonyl group to expose the N-terminal amine (H-HoLeu-OH).

-

When to use: Typically performed after the amino acid has been incorporated into a peptide chain or if the free amino acid is required for specific derivatization.

-

Protocol A: Liberation of Free Acid (DCHA Removal)

Objective: Isolate pure Boc-HoLeu-OH (Free Acid) from Boc-HoLeu-OH.DCHA.

Mechanism: Acid-base extraction. The DCHA is protonated by a weak acid to form a water-soluble salt (DCHA

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]

-

Starting Material: Boc-HoLeu-OH.DCHA

-

Solvent: Ethyl Acetate (EtOAc) – HPLC Grade

-

Wash Solution: 0.5 M or 10% Potassium Bisulfate (KHSO

) or 10% Phosphoric Acid (H-

Note: Avoid strong acids like HCl if possible, as prolonged exposure can prematurely cleave the Boc group. KHSO

is the industry standard for safety and efficacy.

-

-

Drying Agent: Anhydrous Magnesium Sulfate (MgSO

) or Sodium Sulfate (Na

Step-by-Step Procedure

-

Suspension: Weigh the required amount of Boc-HoLeu-OH.DCHA and suspend it in Ethyl Acetate (approx. 10–15 mL per gram of salt).

-

Observation: The salt may not dissolve completely until the acid wash begins.

-

-

Acid Extraction: Transfer the suspension to a separatory funnel. Add an equal volume of 10% KHSO

solution. -

Agitation: Shake vigorously for 1–2 minutes. Vent frequently.

-

Chemistry: The DCHA is protonated and migrates to the aqueous layer. The Boc-HoLeu-OH free acid dissolves in the EtOAc.

-

-

Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (containing DCHA salt) and discard.

-

Repeat Wash: Repeat steps 2–4 two more times to ensure complete removal of DCHA.

-

Brine Wash: Wash the organic layer once with saturated NaCl (brine) to remove residual acid and water.[3]

-

Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous MgSO

and stir/swirl for 10 minutes. -

Isolation: Filter off the drying agent.[5] Evaporate the solvent using a rotary evaporator at

40°C. -

Result: The product will likely appear as a colorless viscous oil or a white foam. This is the reactive Boc-HoLeu-OH Free Acid .

Workflow Visualization

Figure 1: Workflow for the conversion of Boc-HoLeu-OH.DCHA salt to the reactive free acid.

Protocol B: N-Terminal Boc Deprotection

Objective: Remove the Boc group to yield the free amine (H-HoLeu-OH or H-HoLeu-Peptide). Mechanism: Acid-catalyzed elimination (Acidolysis).[6]

Reagents

-

Deprotection Cocktail: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (

).[7][8] -

Scavengers (Optional): If the peptide contains sensitive residues (Trp, Met, Cys), add 2.5% Triisopropylsilane (TIS) and 2.5% Water. For pure Homoleucine, scavengers are generally not required.

-

Precipitation Solvent: Cold Diethyl Ether or Methyl tert-butyl ether (MTBE).

Step-by-Step Procedure (Solution Phase)

-

Dissolution: Dissolve the Free Acid (prepared in Protocol A) in a minimal amount of DCM.

-

Critical: Do not use the DCHA salt directly if possible; the DCHA will form a salt with TFA, complicating purification.

-

-

Reaction: Add an equal volume of TFA. Stir at room temperature for 30–60 minutes.

-

Monitoring: Check completion by TLC (disappearance of starting material) or HPLC.[3]

-

-

Evaporation: Remove the TFA/DCM mixture under reduced pressure (rotary evaporator).

-

Tip: Co-evaporate with Toluene or DCM 2–3 times to remove residual TFA traces.

-

-

Precipitation: Add ice-cold Diethyl Ether to the oily residue. Triturate (scratch the flask) to induce precipitation of the H-HoLeu-OH

TFA salt. -

Collection: Filter the solid or centrifuge to collect the deprotected amino acid salt.

Quality Control & Troubleshooting

Analytical Checkpoints

| Parameter | Method | Acceptance Criteria |

| Purity | HPLC (C18 Column) | > 98% (Free Acid) |

| Identity | 1H-NMR (DMSO-d6) | Confirm loss of DCHA signals (multiplets at 1.0–2.0 ppm) for Protocol A. |

| TLC | Silica Gel (DCM/MeOH 9:1) | Single spot. Free acid usually has a lower R |

Troubleshooting Guide

Issue 1: Emulsion formation during KHSO

-

Cause: Vigorous shaking with viscous oils.

-

Solution: Add a small amount of brine to increase ionic strength or filter the mixture through a pad of Celite.

Issue 2: Product remains an oil after drying (Protocol A).

-

Context: Homoleucine free acid is naturally low-melting.

-

Solution: This is normal.[9] Use the oil directly for coupling. If a solid is required for long-term storage, store the DCHA salt and convert only what is needed.

Issue 3: Incomplete Coupling after Desalting.

-

Cause: Residual DCHA traces.

-

Solution: Ensure the pH of the aqueous layer during extraction is < 3.[4][5] If unsure, perform an extra KHSO

wash. DCHA is a base; if it remains, it will neutralize the activator in the coupling step.

References

-

Bachem. (2021). Conversion of a DCHA salt to the free acid. Application Note. Link

-

BenchChem. (2025).[2] Application Notes and Protocols: Deprotection of Boc Group from Boc-Ser-OH.DCHA. Link

-

Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Link

-

Aapptec. (n.d.). Converting CHA and DCHA Salts to Free Acids. Standard Coupling Procedures. Link

-

Chem-Impex. (n.d.). Boc-L-beta-homoleucine Product Information. Link

Sources

Advanced Applications of Boc-Homoleucine in Peptidomimetic Drug Design and Protease Inhibitor Development

As a Senior Application Scientist in peptide chemistry and drug design, I frequently encounter the limitations of canonical amino acids when developing therapeutics that require high proteolytic stability and deep-pocket target selectivity. Boc-Homoleucine (Boc-L-homoleucine, CAS: 208522-10-5)[1] has emerged as a critical non-canonical building block to overcome these barriers.

By homologating standard leucine—adding a single methylene group to extend the aliphatic side chain—we fundamentally alter the physicochemical properties of the resulting peptidomimetic. This application note explores the mechanistic rationale behind utilizing Boc-Homoleucine, details its impact on drug design, and provides a self-validating protocol for its incorporation via Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Rationale: The Causality of Homoleucine Substitution

The decision to replace a canonical aliphatic residue with homoleucine is driven by three primary biophysical mechanisms:

A. Deep-Pocket Probing and Target Selectivity

Proteases such as caspases, cathepsins, and metalloproteinases possess extended substrate-binding clefts (specifically the S2, S3, and S4 pockets)[2]. The extended aliphatic chain of homoleucine allows the residue to project deeper into these hydrophobic sub-sites than leucine or valine. In the development of Caspase-3 selective inhibitors (e.g., Ac-ATS010-KE), placing homoleucine at the P3 position establishes critical van der Waals interactions with specific residues (like Ser209 in Casp-3), driving profound selectivity over the highly homologous Caspase-7[3].

B. Proteolytic Stability via Steric Shielding

Endogenous esterases and plasma proteases recognize specific backbone geometries to achieve the transition state required for amide bond hydrolysis. The extended side chain of homoleucine introduces subtle steric bulk that distorts local Ramachandran dihedral angles[4]. This conformational shift prevents the protease from effectively attacking the adjacent peptide bonds, exponentially increasing the half-life of the peptidomimetic in vivo[5].

C. Hydrophobic Tuning in Antimicrobial Peptides (AMPs)

In the rational design of

Quantitative Impact of Homoleucine Substitution

The following table summarizes the empirical data demonstrating how homoleucine modifications alter the kinetic and stability profiles of various peptidomimetics.

Table 1: Impact of Homoleucine Incorporation on Peptidomimetic Properties

| Target / Application | Base Scaffold | Modification | Effect on Affinity / Kinetics | Effect on Stability | Reference |

| Caspase-3 | Ac-DW3-KE | P3 substitution with | Modulates binding kinetics; highly selective over Caspase-7 | Prevents off-target cleavage by intracellular esterases | [3] |

| Cathepsins (L, S, K) | Azapeptide Nitriles | Incorporation of Homoleucine / Aza-analogs | Sub-nanomolar | Significantly increased proteolytic resistance | [5] |

| Factor XIIa | Bicyclic Peptide (FXII618) | Aliphatic L-amino acid (Homoleucine) at X12 | Induces ideal 3D conformation for FXIIa inhibition | Enhanced resistance to plasma proteases | [4] |

| Bacterial Membranes | Aurein 1.2 analogs | Improved broad-spectrum MIC against pathogens | Reduced mammalian cell toxicity | [7] |

Visualizing the Mechanism of Action

To conceptualize how homoleucine drives both selectivity and stability at the molecular level, refer to the mechanistic pathway below.

Mechanistic pathway of Homoleucine-driven protease inhibition and stability.

Protocol: Self-Validating Boc-SPPS Workflow for Homoleucine Peptidomimetics

Synthesizing sequences with extended aliphatic non-canonical amino acids requires rigorous attention to solvation and coupling kinetics. Hydrophobic aggregation on the resin is a primary cause of sequence truncation. This protocol utilizes standard Boc-chemistry, which is highly effective for synthesizing complex, sterically hindered peptidomimetics.

Materials Required

-

Amino Acid : Boc-L-Homoleucine (

98% purity). -

Resin : PAM (phenylacetamidomethyl) or MBHA resin (0.3 - 0.8 mmol/g loading).

-

Coupling Reagents : HATU, N,N-Diisopropylethylamine (DIEA).

-

Solvents : Peptide-grade DMF, DCM, 100% Trifluoroacetic acid (TFA).

-

Cleavage Reagents : Anhydrous Hydrogen Fluoride (HF), p-cresol (scavenger).

Step-by-Step Methodology

Step 1: Resin Swelling Swell 1.0 g of PAM resin in DCM for 30 minutes. Causality: Proper swelling expands the polystyrene polymer matrix, ensuring that the reactive sites are fully accessible to the bulky Boc-Homoleucine complex.

Step 2: Boc Deprotection Treat the resin with 100% TFA for 2 × 5 minutes. Wash thoroughly with DCM, followed by DMF. Validation: The removal of the Boc group exposes the primary amine required for the next coupling step.

Step 3: Neutralization

Treat the resin with 10% DIEA in DMF for 2 × 2 minutes. Wash with DMF.

Causality: TFA leaves the N-terminus protonated (

Step 4: Pre-activation and Coupling Dissolve 4.0 equivalents of Boc-Homoleucine and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of DIEA. Stir for 2 minutes to form the highly active OAt ester, then add the mixture to the resin. Agitate for 60 minutes. Causality: HATU is chosen over standard carbodiimides (like DIC) because the extended hydrophobic side chain of homoleucine can reduce coupling reaction rates; HATU drives the reaction thermodynamically, overcoming steric hindrance.

Step 5: Quality Control (Self-Validation) Perform a Kaiser (Ninhydrin) test on a few resin beads.

-

Clear/Yellow Bead : Indicates >99% coupling efficiency. Proceed to the next cycle.

-

Blue Bead : Indicates incomplete coupling (free amines remain). Corrective Action: Perform a double coupling using a different solvent system (e.g., adding 0.1 M LiCl to the DMF) to disrupt hydrophobic

-sheet aggregation on the resin.

Step 6: Global Cleavage Transfer the dried resin to a Teflon HF cleavage apparatus. Add p-cresol (scavenger) and anhydrous HF. Stir at 0°C for 60 minutes. Causality: HF efficiently cleaves the peptide from the PAM resin and removes any robust side-chain protecting groups without degrading the homoleucine backbone.

Step 7: Precipitation and LC-MS Verification Evaporate the HF under a stream of nitrogen. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the pellet. Validate the final mass via LC-MS to ensure the +14 Da mass shift (compared to a standard leucine residue) is present, confirming successful homoleucine incorporation.

Visualizing the SPPS Workflow

Workflow for Boc-Solid Phase Peptide Synthesis incorporating Boc-Homoleucine.

References

-

Aalborg Universitet. "RATIONEL DESIGN OF ALPHA-HELICAL ANTIMICROBIAL PEPTIDES AND PEPTIDOMIMETICS". aau.dk. URL:[Link]

-

"Establishing Quantifiable Guidelines for Antimicrobial

-Peptide Design: A Partial Least-Squares Approach to Improve Antimicrobial Activity and Reduce Mammalian Cell Toxicity". ACS Infectious Diseases. URL:[Link] -

"A selective and rapid cell-permeable inhibitor of human caspase-3". bioRxiv / NIH. URL:[Link]

-

"Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides". MDPI. URL:[Link]

- "NOVEL INHIBITORS OF THE ENZYME ACTIVATED FACTOR XII (FXIIA)". US Patents.

-

"Emerging challenges in the design of selective substrates, inhibitors and activity-based probes for indistinguishable proteases". NIH. URL:[Link]

Sources

- 1. (R)-2-(tert-butoxycarbonylamino)-5-methylhexanoic acid suppliers & manufacturers in China [m.chemicalbook.com]

- 2. Emerging challenges in the design of selective substrates, inhibitors and activity‐based probes for indistinguishable proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A selective and rapid cell-permeable inhibitor of human caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20180118786A1 - NOVEL lNHIBITORS OF THE ENZYME ACTIVATED FACTOR XII (FXIIA) - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. vbn.aau.dk [vbn.aau.dk]

- 7. pubs.acs.org [pubs.acs.org]

Introduction: Navigating the Coupling of a Sterically Demanding Amino Acid

An Application Guide to Amide Bond Formation with Boc-L-Homoleucine-DCHA

Boc-L-Homoleucine (Boc-HoLeu-OH) is a valuable non-proteinogenic amino acid incorporated into peptide structures to modulate their conformational properties and metabolic stability. Its isobutyl side chain, one methylene unit longer than that of leucine, introduces unique steric considerations into peptide synthesis. It is commonly supplied as a dicyclohexylamine (DCHA) salt (Boc-HoLeu-OH.DCHA) to improve its stability and handling as a crystalline solid[1][2].

This guide provides an in-depth exploration of the critical steps and considerations for the efficient coupling of Boc-HoLeu-OH, designed for researchers, chemists, and drug development professionals. We will delve into the essential prerequisite of liberating the free acid from its DCHA salt, explore the mechanisms of prevalent coupling reagent classes, and provide detailed, field-proven protocols for both solution-phase and solid-phase peptide synthesis (SPPS).

Part 1: The Indispensable First Step—Liberation of the Free Carboxylic Acid

The most frequent point of failure in coupling reactions involving amino acid salts is the incomplete removal of the counter-ion[3]. The dicyclohexylammonium cation must be quantitatively removed to liberate the free carboxylic acid. Failure to do so will prevent the carboxyl group from being activated by the coupling reagent, leading to failed or low-yield reactions[3].

Protocol 1: Conversion of Boc-HoLeu-OH.DCHA to its Free Acid

This protocol outlines the standard "salt-breaking" procedure using a mild acid wash to extract the dicyclohexylamine into an aqueous phase.

Materials:

-

Boc-HoLeu-OH.DCHA

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM)

-

1 M Potassium bisulfate (KHSO₄) solution, ice-cold

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Dissolution: Dissolve the Boc-HoLeu-OH.DCHA salt in a suitable organic solvent such as ethyl acetate or DCM (approx. 10-20 mL per gram).

-

Transfer: Transfer the solution to a separatory funnel.

-

Acidic Wash: Wash the organic solution three times with an equal volume of ice-cold 1 M KHSO₄ solution. This step protonates the dicyclohexylamine, rendering it water-soluble for extraction into the aqueous phase[1][3].

-

Brine Wash: Wash the organic layer once with brine to remove residual aqueous acid.

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting free acid, Boc-HoLeu-OH, is typically a viscous oil or a white solid and should be used promptly or stored under inert gas.

Caption: Workflow for liberating the free acid from its DCHA salt.

Part 2: Peptide Coupling Reagents and Mechanistic Considerations

Peptide bond formation is a condensation reaction that requires the activation of the carboxylic acid group to make it susceptible to nucleophilic attack by the amine group of the incoming amino acid[4][5]. The choice of coupling reagent is a critical determinant of reaction efficiency, speed, and the suppression of side reactions, most notably racemization[4][6].

A. Carbodiimide-Based Reagents (DCC, DIC, EDC)

Carbodiimides are classic activating agents that react with the carboxylic acid to form a highly reactive O-acylisourea intermediate[7][8][9]. However, this intermediate is prone to rearranging into an unreactive N-acylurea or promoting racemization via oxazolone formation[5][7].

Causality Behind Additives: To mitigate these side reactions, additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl cyanohydroxyiminoacetate (Oxyma) are almost always included. These additives rapidly trap the O-acylisourea intermediate to form a more stable and less racemization-prone active ester (OBt or Oxyma ester), which then reacts with the amine component[7][10][11].

-

DCC (N,N'-Dicyclohexylcarbodiimide): Highly effective, but its dicyclohexylurea (DCU) byproduct is notoriously insoluble in most organic solvents, making it suitable for solution-phase synthesis where it can be filtered off, but problematic in SPPS[8][11].

-

DIC (N,N'-Diisopropylcarbodiimide): A common choice for SPPS because its diisopropylurea byproduct is more soluble in standard solvents like DMF and DCM, allowing it to be washed away[10][11].

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide, making it and its urea byproduct easily removable through aqueous extraction during workup in solution-phase synthesis[7][9].